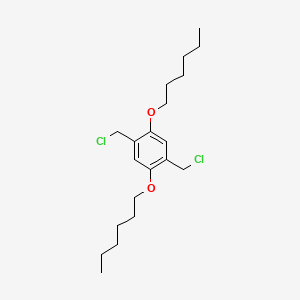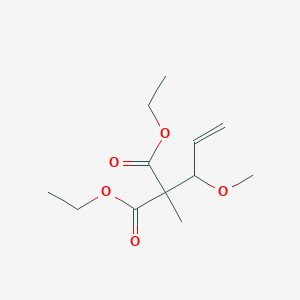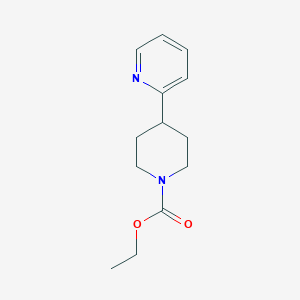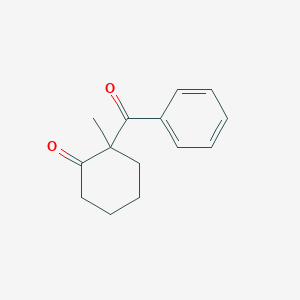![molecular formula C44H38N2S B14284204 N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline] CAS No. 124613-45-2](/img/structure/B14284204.png)
N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene is an organic compound that belongs to the class of thiophenes It is characterized by the presence of two bis(p-tolyl)amino groups attached to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acid and aryl or vinyl halides in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of 2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization and chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or thiophene rings.
Aplicaciones Científicas De Investigación
2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene has several scientific research applications:
Organic Electronics: It is used in the development of OLEDs due to its electroluminescent properties.
Photovoltaics: The compound is explored for use in organic solar cells as a donor material.
Sensors: Its unique electronic properties make it suitable for use in chemical sensors and biosensors.
Materials Science: The compound is studied for its potential in creating new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene in optoelectronic devices involves the transport of charge carriers (electrons and holes) through the material. The bis(p-tolyl)amino groups facilitate hole transport, while the thiophene ring contributes to electron transport. The interaction between these groups and the applied electric field results in the emission of light in OLEDs .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis[2-[4-[N,N-di(p-tolyl)amino]phenyl]vinyl]benzene: This compound also contains bis(p-tolyl)amino groups and is used in OLEDs.
Thiophene Derivatives: Various thiophene derivatives with different substituents are studied for their electronic properties and applications in organic electronics.
Uniqueness
2,5-Bis[4-[bis(p-tolyl)amino]phenyl]thiophene is unique due to its specific combination of bis(p-tolyl)amino groups and a thiophene ring, which provides a balance of hole and electron transport properties. This makes it particularly suitable for use in OLEDs and other optoelectronic devices.
Propiedades
Número CAS |
124613-45-2 |
|---|---|
Fórmula molecular |
C44H38N2S |
Peso molecular |
626.9 g/mol |
Nombre IUPAC |
4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]thiophen-2-yl]phenyl]-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C44H38N2S/c1-31-5-17-37(18-6-31)45(38-19-7-32(2)8-20-38)41-25-13-35(14-26-41)43-29-30-44(47-43)36-15-27-42(28-16-36)46(39-21-9-33(3)10-22-39)40-23-11-34(4)12-24-40/h5-30H,1-4H3 |
Clave InChI |
YQWMPXNCULABMM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid](/img/structure/B14284149.png)
![4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B14284152.png)
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide](/img/structure/B14284155.png)


![Acetamide, N-[4-[3-[4-(3-methylphenyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14284174.png)



![1,3-Dithiane-2-butanal, 2-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14284197.png)
![2,3,6,7-Tetrakis(dimethylamino)spiro[3.3]hepta-2,6-diene-1,5-dione](/img/structure/B14284203.png)
